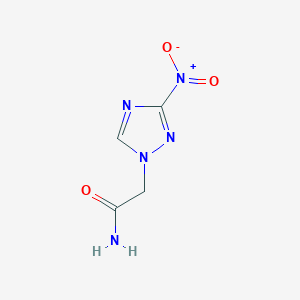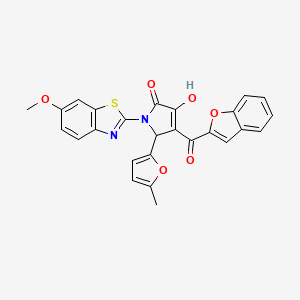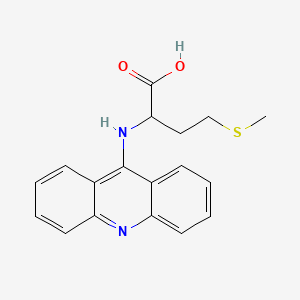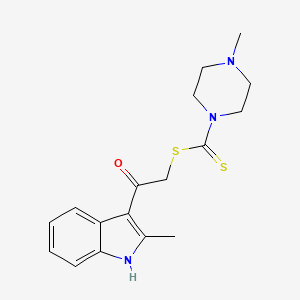![molecular formula C27H22N2O5S2 B11577251 4-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11577251.png)
4-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}-2-methoxyphenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-THIOPHENECARBOXYLATE is a complex organic compound that features a benzisothiazole moiety, a methylaniline group, and a thiophenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Benzisothiazole Moiety: This step often involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the benzisothiazole ring.
Attachment of the Methylaniline Group: The methylaniline group is introduced through a nucleophilic substitution reaction, where the benzisothiazole intermediate reacts with a methyl-substituted aniline derivative.
Esterification: The final step involves the esterification of the phenyl group with thiophenecarboxylic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: This compound shares the benzisothiazole core but differs in its substituents and overall structure.
4-Hydroxy-1-Methyl-2,2-Dioxo-N-(1,3-Thiazol-2-yl)-1H-2λ6,1-Benzothiazine-3-Carboxamides: These compounds are structurally related and have been studied for their analgesic properties.
Uniqueness
The uniqueness of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL 2-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H22N2O5S2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[4-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C27H22N2O5S2/c1-18-9-12-20(13-10-18)29(26-21-6-3-4-8-25(21)36(31,32)28-26)17-19-11-14-22(23(16-19)33-2)34-27(30)24-7-5-15-35-24/h3-16H,17H2,1-2H3 |
InChI Key |
FVOLPBCCNGPSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11577175.png)
![3-chloro-4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B11577176.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11577183.png)
![(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11577193.png)
![2-{[(2-methoxyphenyl)amino]methyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B11577199.png)
![N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11577201.png)

![2-ethoxy-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11577214.png)

![2-[(Z)-{2-[5-fluoro-4-(morpholin-4-yl)pyrimidin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11577243.png)


![N-(4-methoxyphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577256.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11577257.png)
